molecular formula C7H5ClN2 B174756 (2-Chloropyridin-3-yl)acetonitrile CAS No. 101012-32-2

(2-Chloropyridin-3-yl)acetonitrile

Cat. No. B174756
M. Wt: 152.58 g/mol
InChI Key: DMWOJKQPJYWCCB-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

(2-Chloropyridin-3-yl)acetonitrile was synthesized analogous to intermediate 13 using 2-chloronicotinic acid as a starting material in place of 2-chloro-5-fluoronicotinic acid.
[Compound]
Name
intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=O.ClC1[N:20]=[CH:19]C(F)=CC=1C(O)=O>>[Cl:1][C:2]1[C:3]([CH2:4][C:19]#[N:20])=[CH:7][CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.